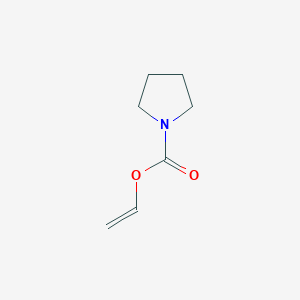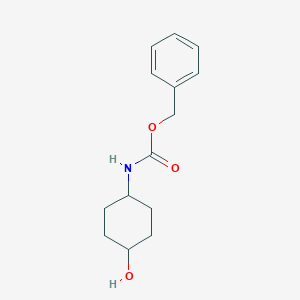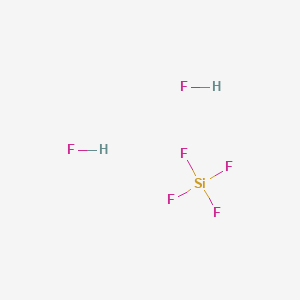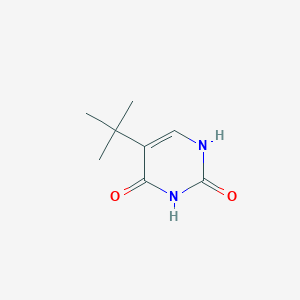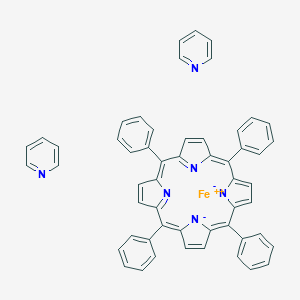
Bis(pyridine)(tetraphenylporphinato)iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pyridine)(tetraphenylporphinato)iron(II), commonly known as Fe(TPP)Py2, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a coordination complex that contains iron as the central metal ion, surrounded by four phenyl rings and two pyridine ligands. Fe(TPP)Py2 has been studied extensively due to its potential applications in various fields, including biochemistry, catalysis, and material science.
Mécanisme D'action
The mechanism of action of Fe(TPP)Py2 is complex and not fully understood. It is believed that the compound can interact with various biological molecules, such as proteins and DNA, through coordination with the iron center. Fe(TPP)Py2 has been shown to induce oxidative stress in cells, leading to cell death. In addition, Fe(TPP)Py2 has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to selectively kill cancer cells.
Effets Biochimiques Et Physiologiques
Fe(TPP)Py2 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Fe(TPP)Py2 can induce apoptosis in cancer cells, while sparing normal cells. Fe(TPP)Py2 has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents. In addition, Fe(TPP)Py2 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Fe(TPP)Py2 is its versatility in catalysis and material science. Fe(TPP)Py2 can be easily synthesized and modified to suit specific applications. In addition, Fe(TPP)Py2 has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the main limitations of Fe(TPP)Py2 is its instability in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of Fe(TPP)Py2. One area of research is the development of new catalytic applications for Fe(TPP)Py2, such as in asymmetric synthesis and green chemistry. Another area of research is the use of Fe(TPP)Py2 in the development of new materials, such as metal-organic frameworks and porous polymers. Finally, the study of Fe(TPP)Py2 in the treatment of neurodegenerative diseases and cancer is an active area of research, with the potential for significant clinical impact.
Conclusion:
In conclusion, Bis(pyridine)(tetraphenylporphinato)iron(II) is a versatile and unique compound that has been widely used in scientific research for its potential applications in catalysis, material science, and biomedical research. The synthesis of Fe(TPP)Py2 is relatively straightforward, and the compound has been shown to have low toxicity in the laboratory. While the mechanism of action of Fe(TPP)Py2 is complex, it has many potential applications in the treatment of various diseases and in the development of new materials and catalytic systems.
Méthodes De Synthèse
The synthesis of Fe(TPP)Py2 involves the reaction of pyridine and tetraphenylporphyrin with iron(II) chloride in the presence of a base. The reaction proceeds through a series of steps, including the formation of an iron(II) porphyrin intermediate, which then reacts with pyridine to form the final product. The yield and purity of the product can be improved by using different reaction conditions, such as different solvents, temperatures, and reaction times.
Applications De Recherche Scientifique
Fe(TPP)Py2 has been widely used in scientific research for its unique properties. One of the most notable applications of this compound is in catalysis. Fe(TPP)Py2 has been shown to catalyze a variety of reactions, including oxidation, reduction, and C-H bond activation. In addition, Fe(TPP)Py2 has been studied for its potential use in solar cells, as it can act as a photosensitizer to convert light into electrical energy.
Propriétés
Numéro CAS |
16999-25-0 |
|---|---|
Nom du produit |
Bis(pyridine)(tetraphenylporphinato)iron(II) |
Formule moléculaire |
C54H38FeN6 |
Poids moléculaire |
826.8 g/mol |
Nom IUPAC |
iron(2+);pyridine;5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+2 |
Clé InChI |
ZZLKTTGLJXQTIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonymes |
is(pyridine)(tetraphenylporphinato)iron(II) Py-tetraPh-Fe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



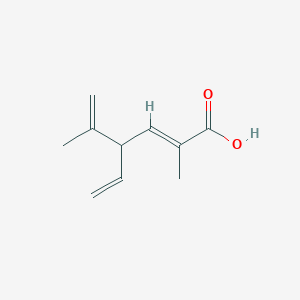
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
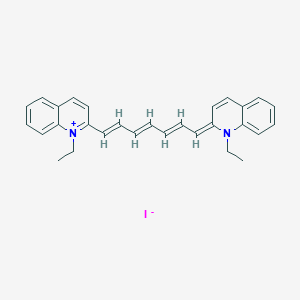
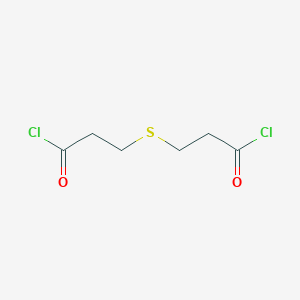
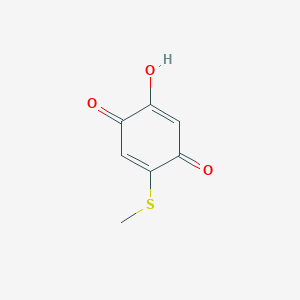
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)
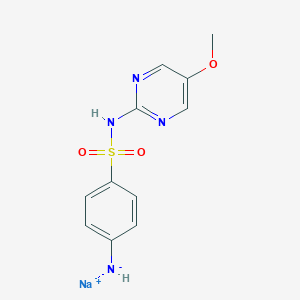
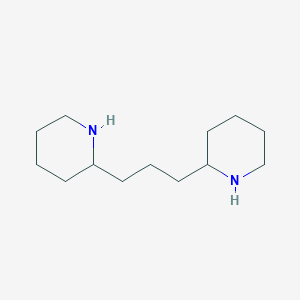

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
